N-(3-methyl-2-pyridinyl)-3-phenylpropanamide
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Description
Synthesis Analysis
The synthesis of N-(3-methyl-2-pyridinyl)-3-phenylpropanamide and related compounds involves multiple steps and techniques. For instance, Özdemir et al. (2012) synthesized a related pyridine-2,6-dicarboxamide derivative by reacting 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride. This process was characterized by elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis (Özdemir et al., 2012).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of similar compounds are often calculated using density functional theory (DFT) methods, as done by Özdemir et al. (2012). They used the DFT/B3LYP method with the 6-31G(d) basis set for a pyridine-2,6-dicarboxamide derivative, which showed good agreement with experimental data (Özdemir et al., 2012).
Chemical Reactions and Properties
Chemical reactions of N-(3-methyl-2-pyridinyl)-3-phenylpropanamide derivatives can be quite selective. Hajji et al. (2002) reported on the chemoselective reactions of a similar compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can vary significantly based on the molecular structure and synthesis method. For example, Yang and Lin (1994) synthesized polyamides and polyimides using a derivative of N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine, demonstrating different solubility and thermal properties depending on the polymeric structure (Yang & Lin, 1994).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that this is a general approach and the specific analysis would depend on the nature of the compound and the available research on it. For a specific compound like “N-(3-methyl-2-pyridinyl)-3-phenylpropanamide”, you would need to refer to the relevant scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, online databases such as PubMed, SciFinder, and Reaxys may also be useful.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-6-5-11-16-15(12)17-14(18)10-9-13-7-3-2-4-8-13/h2-8,11H,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYHBKRJBYQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357016 |
Source
|
Record name | T6047276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5522485 | |
CAS RN |
5522-48-5 |
Source
|
Record name | T6047276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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